4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine, with the Chemical Abstracts Service number 35265-83-9, is a heterocyclic compound that combines elements of both sulfur and nitrogen in its structure. This compound is classified as a pharmaceutical intermediate and is recognized for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The molecular formula for this compound is , and it has a molecular weight of approximately 219.09 g/mol .
The synthesis of 4,7-dichloro-2-methylthieno[3,2-d]pyrimidine can be approached through various methods. One effective synthesis involves the use of starting materials such as sodium methoxide, dimethyl malonate, and acetamidine hydrochloride. The reaction typically occurs under controlled conditions, often starting with an ice bath to manage temperature fluctuations. The process includes multiple steps:
This method highlights the importance of temperature control and pH adjustment in achieving high yields of the desired compound.
The molecular structure of 4,7-dichloro-2-methylthieno[3,2-d]pyrimidine features a thieno-pyrimidine core with two chlorine substituents at positions 4 and 7, along with a methyl group at position 2. The structural formula can be represented as follows:
The compound's structure contributes to its chemical reactivity and biological activity.
4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine can undergo various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives that may exhibit enhanced biological activities.
The mechanism of action for 4,7-dichloro-2-methylthieno[3,2-d]pyrimidine is not fully elucidated but is believed to involve interaction with specific biological targets within cells. This interaction may lead to alterations in cellular processes such as signal transduction or gene expression. Preliminary studies suggest that compounds of this class may exhibit high gastrointestinal absorption and potential blood-brain barrier permeability, which are critical factors for therapeutic efficacy .
The physical and chemical properties of 4,7-dichloro-2-methylthieno[3,2-d]pyrimidine include:
These properties influence the compound's solubility, stability, and reactivity.
4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine has significant potential in scientific research and pharmaceutical development:
The thieno[3,2-d]pyrimidine core possesses remarkable bioisosteric properties relative to purine nucleobases, a characteristic foundational to its broad biological relevance. This molecular mimicry allows derivatives to effectively engage the ATP-binding sites of various kinase enzymes, disrupting phosphorylation cascades vital for cancer cell proliferation and survival. The planar bicyclic system provides an optimal platform for constructing three-dimensional interactions with target proteins through strategic substitutions at the C-2, C-4, C-6, and C-7 positions. Electron-withdrawing substituents, particularly at C-4 and C-7, significantly influence the scaffold's electron density, enhancing its ability to form critical hydrogen bonds and hydrophobic contacts within enzyme active sites [1] .
The methyl group at C-2 in 4,7-dichloro-2-methylthieno[3,2-d]pyrimidine plays a multifaceted role. Sterically, it modulates access to adjacent positions while electronically, it subtly influences the aromatic system's electron distribution. This methyl group can also serve as a metabolic stabilization point, potentially reducing oxidative deactivation pathways common to unsubstituted heterocycles. The dichloro substitution pattern at C-4 and C-7 is particularly noteworthy. The C-4 chlorine acts as a prime leaving group, enabling efficient nucleophilic displacement with amines, alcohols, or thiols to generate diverse analogs. Simultaneously, the C-7 chlorine, being less electronically activated for substitution, often contributes primarily to lipophilicity and influences the molecule's overall conformation through steric effects or weak intermolecular interactions [7] [8].
Table 1: Marketed Drugs and Clinical Candidates Featuring Thienopyrimidine Scaffolds
Compound Name | Core Structure | Primary Target | Therapeutic Application | Status |
---|---|---|---|---|
Relugolix (TAK-385) | Thieno[2,3-d]pyrimidine | GnRH Receptor | Prostate Cancer/Endometriosis | Marketed |
Pictilisib (GDC-0941) | Thieno[3,2-d]pyrimidine | PI3K | Advanced Solid Tumors | Phase II Clinical Trials |
Olmutinib | Thieno[2,3-d]pyrimidine | EGFR | NSCLC | Marketed (South Korea) |
Copanlisib | Thieno[3,2-d]pyrimidine* | PI3Kα/δ | Follicular Lymphoma | FDA Approved (2017) |
Idelalisib | Purine-derived (Comparator) | PI3Kδ | CLL, FL, SLL | FDA Approved (2014) |
Note: Copanlisib contains a related fused heterocycle; thieno[3,2-d]pyrimidine derivatives represent key developmental candidates in this class [1] [9].
The scaffold's synthetic tractability further enhances its medicinal chemistry value. Efficient routes, often starting from 2-aminothiophene-3-carboxylate derivatives or functionalized pyrimidines, allow for systematic structural variation. For example, microwave-assisted synthesis has dramatically accelerated key cyclization and chlorination steps, reducing reaction times from hours to minutes while improving yields and purity. The Gewald reaction remains a fundamental method for constructing the aminothiophene precursors essential for thienopyrimidine synthesis. These synthetic advantages facilitate rapid exploration of chemical space around the core, enabling medicinal chemists to finely tune properties such as solubility, metabolic stability, and target selectivity. The resulting compounds demonstrate compelling pharmacological profiles across multiple target classes, with several advancing to clinical evaluation, underscoring the scaffold's significance in contemporary drug discovery [1] .
The exploration of halogenated thienopyrimidines evolved from early investigations into fused pyrimidine systems as purine mimetics. Initial research focused on simple thienopyrimidine derivatives, but the introduction of halogen atoms, particularly chlorine and bromine, marked a significant turning point in optimizing their biological activity and synthetic utility. These halogen atoms served dual purposes: they dramatically enhanced electrophilic character at key positions (notably C-4), enabling efficient derivatization, and directly modulated the compounds' physicochemical and interaction properties. The discovery that dichloro intermediates like 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine exhibited intrinsic antiproliferative activity further stimulated interest in this chemical space [2] [7].
A pivotal finding emerged when halogenated intermediates intended for nucleoside synthesis unexpectedly demonstrated potent cytostatic effects. Compound 1 (2,4-dichlorothieno[3,2-d]pyrimidine) and 2 (7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine) inhibited proliferation in leukemia (L1210, IC₅₀ = 0.67 ± 0.50 μM and 5.4 ± 1.2 μM, respectively), lymphoma (CCRF-CEM), and cervical adenocarcinoma (HeLa) cell lines. Structure-Activity Relationship (SAR) studies revealed the critical importance of the C-4 chlorine for biological activity. Its replacement with amino or methoxy groups drastically reduced potency, whereas the C-2 chlorine proved remarkably inert to substitution under various conditions, highlighting its role as a steric/electronic modulator rather than a leaving group. The 7-bromo substituent in compound 2 enhanced activity against certain fungal strains (Cryptococcus neoformans), suggesting broader biological potential beyond oncology [2].
Table 2: Key Structure-Activity Relationships (SAR) of Halogenated Thieno[3,2-d]pyrimidines
Position | Substituent | Biological Impact | Synthetic Utility |
---|---|---|---|
C-2 | Chlorine | Essential for maintaining molecular planarity; resistant to nucleophilic substitution | Low reactivity allows selective modification at C-4 |
C-4 | Chlorine | Critical for antiproliferative activity; primary site for derivatization | Highly reactive towards nucleophiles (amines, alcohols) |
C-4 | Amino/Methoxy | Markedly reduces cytotoxicity | Products retain core structure but lose anticancer potency |
C-7 | Hydrogen | Reduced potency compared to halogenated analogs | Allows electrophilic substitution (e.g., bromination) |
C-7 | Bromine/Methyl | Enhances lipophilicity and can improve target engagement; methyl may confer metabolic stability | Bromine enables cross-coupling reactions (e.g., Suzuki) |
Based on biological evaluations across cancer cell lines (L1210, CCRF-CEM, HeLa) [2] [7] [9].
The synthesis of these halogenated thienopyrimidines typically involves POCl₃-mediated chlorination of the corresponding pyrimidinone precursors. For example, 7-methylthieno[3,2-d]pyrimidin-2,4-dione undergoes chlorination with phosphorus oxychloride (POCl₃), optionally using catalysts like dimethylaminopyridine (DMAP) to suppress side reactions and improve yields. Modifications such as controlled temperature regimes (reflux at ~110°C) and stepwise bromination at C-7 have optimized the production of key intermediates like 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine. The commercial availability of several halogenated thienopyrimidines (e.g., 4-Chloro-2-methylthieno[3,2-d]pyrimidine [CAS: CBR01727, Aldrich]; 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine [CAS: 35265-83-9, suppliers: EVITAChem, ChemSrc) underscores their established role as building blocks for drug discovery [3] [7] [8].
The therapeutic rationale for halogenation extends beyond synthetic utility. Halogens influence lipophilicity (log P), modulating membrane permeability and bioavailability. They participate in halogen bonding with biomolecular targets, enhancing binding affinity and selectivity—particularly relevant for kinase ATP pockets rich in carbonyl oxygen acceptors. Furthermore, halogenation can confer metabolic resistance by blocking sites susceptible to oxidative metabolism. These properties collectively explain why halogenated derivatives like 4,7-dichloro-2-methylthieno[3,2-d]pyrimidine feature prominently in medicinal chemistry programs targeting kinases (EGFR, PI3K), where their optimized interactions translate to potent enzyme inhibition and cellular activity [1] [9].
Table 3: Evolution of Synthetic Approaches to Halogenated Thienopyrimidines
Synthetic Method | Key Conditions | Advantages | Representative Yield | Reference |
---|---|---|---|---|
Classical Cyclization | Formamide reflux (8-10 h) | Simple setup; readily available reagents | Moderate (40-65%) | [1] |
Microwave-Assisted Cyclization | MWI, 150-200°C, 25 min | Dramatically reduced reaction time; improved purity | High (70-90%) | [1] |
POCl₃ Chlorination (Standard) | Reflux (20-24 h), no catalyst | Established protocol | Moderate (50-70%) | [2] |
POCl₃ Chlorination (DMAP Catalyzed) | Reflux (2 h), DMAP | Shorter reaction time; avoids emulsions | Good (60%) | [2] [8] |
Bromination (C7) | Br₂, AcOH, 90°C; stepwise addition | Better control; higher regioselectivity | Excellent (90-95%) | [2] |
Nucleophilic Substitution (C4) | Amines/Alcohols, room temp or reflux, base (K₂CO₃) | Highly versatile; enables diverse analog generation | Variable (40-95%) | [1] |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0